molecular formula C18H21N3O3S B2803958 4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 898657-79-9

4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2803958
CAS RN: 898657-79-9
M. Wt: 359.44
InChI Key: DGNLSDMHDOCOQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The chemical properties include its acidity or basicity, reactivity with other substances, and stability .

Scientific Research Applications

  • Crystal Structure Analysis : A study by Artheswari et al. (2019) on a similar N-(pyridin-2-ylmethyl)benzamide derivative highlighted its crystal structure, which is important for understanding the compound's physical properties and potential applications in materials science (Artheswari, Maheshwaran, & Gautham, 2019).

  • Photoelectron Spectroscopy and Luminescence : A study by Srivastava et al. (2017) discussed the luminescent properties of pyridyl substituted benzamides, which could have implications for their use in optical materials and sensors (Srivastava et al., 2017).

  • Co-crystal Formation and Hydrogen Bonding : Research by Lemmerer and Bourne (2012) examined the hydrogen bonding in a co-crystal containing a related compound. This is relevant for drug design and development, as well as for understanding molecular interactions (Lemmerer & Bourne, 2012).

  • Histone Deacetylase Inhibition : Zhou et al. (2008) described the use of a related compound as a histone deacetylase inhibitor, which is significant in cancer research and therapy (Zhou et al., 2008).

  • Metabolism in Cancer Treatment : A study by Gong et al. (2010) on flumatinib, a similar compound, provided insights into its metabolism in chronic myelogenous leukemia patients. This is crucial for understanding the drug's pharmacokinetics and efficacy in cancer treatment (Gong, Chen, Deng, & Zhong, 2010).

  • VEGF Receptor-2 Inhibition : Borzilleri et al. (2006) identified benzamides as potent inhibitors of vascular endothelial growth factor receptor-2, relevant in the development of anti-cancer therapies (Borzilleri et al., 2006).

properties

IUPAC Name

4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(20-13-14-4-3-11-19-12-14)15-7-9-17(10-8-15)25(23,24)21-16-5-1-2-6-16/h3-4,7-12,16,21H,1-2,5-6,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNLSDMHDOCOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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